
N-(3-bromo-4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(3-bromo-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 .
Synthesis Analysis
The synthesis of “N-(3-bromo-4-methylphenyl)methanesulfonamide” involves the reaction of 3-bromo-4-methylaniline with methanesulfonyl chloride in the presence of pyridine . The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Then, ethyl acetate is added and the organic layer is washed with a 1 N aqueous solution of HCl. The organic layer is dried over MgSO4, filtered, and concentrated to dryness to give the title compound as a brown solid .Molecular Structure Analysis
The InChI code for “N-(3-bromo-4-methylphenyl)methanesulfonamide” is 1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 .Physical And Chemical Properties Analysis
“N-(3-bromo-4-methylphenyl)methanesulfonamide” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Computational Study and Molecular Properties
N-(3-bromo-4-methylphenyl)methanesulfonamide, along with similar compounds, has been the subject of a computational study investigating molecular conformation, NMR chemical shifts, and vibrational transitions. These studies, based on Density Functional Theory (DFT), provide insight into the molecular structure and properties of such compounds, which is essential for understanding their behavior in various applications (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Chemical Reactivity
Another key area of research involves the synthesis and reactivity of related methanesulfonamide derivatives. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlights the versatility of these compounds in organic synthesis, leading to a range of functionalized products (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Crystallographic and Structural Analysis
The crystal structures of various methanesulfonamide derivatives, including those related to N-(3-bromo-4-methylphenyl)methanesulfonamide, have been extensively studied. These analyses provide detailed information on intermolecular interactions, molecular geometries, and hydrogen bonding patterns, which are crucial for understanding their potential applications in various fields (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Catalysis and Synthesis Methodologies
Research also focuses on developing efficient catalytic methods for N-arylation of methanesulfonamide, demonstrating the potential of these compounds in the synthesis of complex molecules. This method is particularly notable for avoiding genotoxic impurities, which is a significant concern in pharmaceutical manufacturing (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Chemoselective Acylation Reagents
N-(3-bromo-4-methylphenyl)methanesulfonamide and similar compounds have been investigated as chemoselective acylation reagents. These studies explore the structure-reactivity relationships of these reagents, highlighting their potential utility in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Safety and Hazards
The safety information for “N-(3-bromo-4-methylphenyl)methanesulfonamide” indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-(3-bromo-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSTSKNTABTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


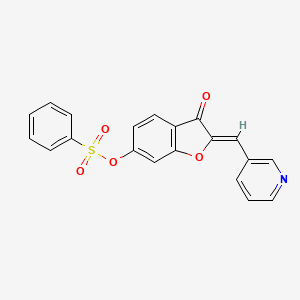




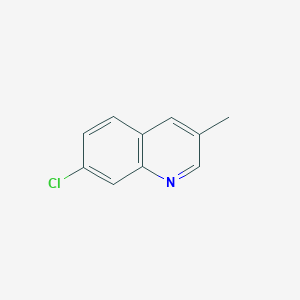
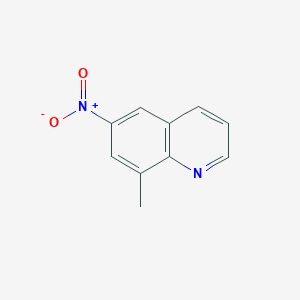
![2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B3215655.png)
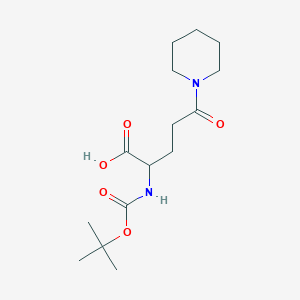
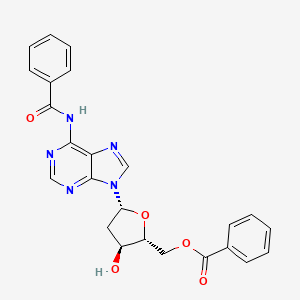

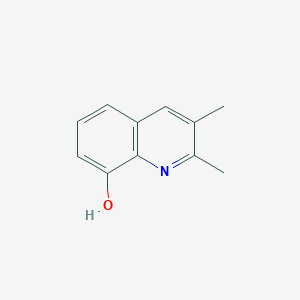

![6-[(E)-2-(dimethylamino)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B3215717.png)